N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide typically involves the following steps:
Formation of the hydrazone: Reacting 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 3,4-dichlorophenylacetic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Specific details would require consultation of industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the hydrazone linkage or the carbonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-3-oxopropanamide: Lacks the hydrazone and benzylidene groups.
N-(4-hydroxy-3-methoxyphenyl)-3-oxopropanamide: Lacks the dichlorophenyl group.
3-(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide: Lacks the dichlorophenyl group.
Uniqueness
The presence of both dichlorophenyl and benzylidene hydrazone groups in N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxopropanamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3O4 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H15Cl2N3O4/c1-26-15-6-10(2-5-14(15)23)9-20-22-17(25)8-16(24)21-11-3-4-12(18)13(19)7-11/h2-7,9,23H,8H2,1H3,(H,21,24)(H,22,25)/b20-9+ |
InChI Key |
NMJOEFAZDSMGLH-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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